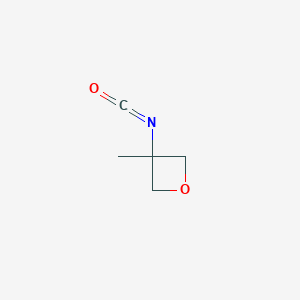
3-Isocyanato-3-methyloxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isocyanato-3-methyloxetane is a chemical compound with the molecular formula C₅H₇NO₂. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a methyloxetane ring.
準備方法
The synthesis of 3-Isocyanato-3-methyloxetane typically involves the reaction of 3-methyloxetan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction proceeds through the formation of an intermediate chloroformate, which subsequently undergoes a reaction with ammonia or an amine to yield the desired isocyanate . Industrial production methods often employ similar routes but are optimized for higher yields and purity.
化学反応の分析
3-Isocyanato-3-methyloxetane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, leading to the formation of adducts.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include alcohols, amines, and water, with reaction conditions varying depending on the desired product. Major products formed from these reactions include urethanes, ureas, and polyurethanes .
科学的研究の応用
3-Isocyanato-3-methyloxetane has several scientific research applications:
作用機序
The mechanism of action of 3-Isocyanato-3-methyloxetane primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
3-Isocyanato-3-methyloxetane can be compared with other oxetane derivatives and isocyanates:
生物活性
3-Isocyanato-3-methyloxetane is a heterocyclic compound characterized by its unique oxetane ring structure and an isocyanate functional group. This compound is of interest due to its potential biological activities, although research in this area remains limited. This article reviews the available literature on the biological activity of this compound, including its reactivity, potential applications in medicinal chemistry, and related studies.
Chemical Structure and Properties
The molecular formula of this compound is C5H7N2O. The presence of the isocyanate group contributes to its reactivity, particularly in nucleophilic addition reactions. The oxetane ring adds a level of strain that influences its chemical behavior, making it a subject of interest for synthetic organic chemistry.
Biological Activity Overview
Research into the biological activity of this compound indicates potential applications in medicinal chemistry, particularly due to the properties associated with isocyanate-containing compounds. These compounds have been studied for their interactions with biological macromolecules, which may lead to antimicrobial or anticancer properties. However, specific studies focusing on this compound are scarce.
Potential Applications
- Medicinal Chemistry : The compound's ability to form stable adducts with nucleophiles such as amines and alcohols suggests potential for drug design and development.
- Antimicrobial Properties : Isocyanates are known for their ability to interact with proteins and nucleic acids, which could lead to antimicrobial effects.
- Anticancer Activity : Preliminary data suggest that compounds with similar structures may exhibit cytotoxic effects against cancer cell lines.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other isocyanate-containing compounds can be useful:
特性
IUPAC Name |
3-isocyanato-3-methyloxetane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-5(6-4-7)2-8-3-5/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFZLTBYKCEPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260666-69-0 |
Source


|
| Record name | 3-isocyanato-3-methyloxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














